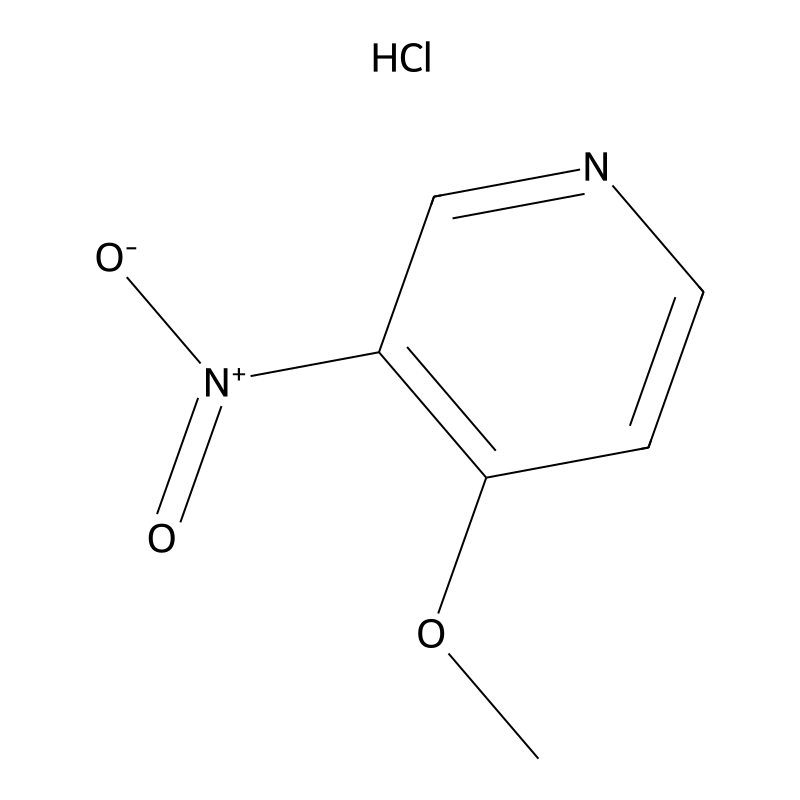

4-Methoxy-3-nitropyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Methoxy-3-nitropyridine hydrochloride is an organic compound synthesized through various methods, including nitration of 4-methoxypyridine with concentrated nitric acid or fuming nitric acid. The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid.

Researchers have employed various techniques to characterize 4-methoxy-3-nitropyridine hydrochloride, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their arrangements. ()

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies the components of a mixture, allowing researchers to assess the purity of the synthesized compound. ()

- Mass spectrometry (MS): This technique helps determine the molecular weight and identify the presence of impurities in the sample. ()

Potential Applications:

While the specific applications of 4-methoxy-3-nitropyridine hydrochloride are still under investigation, researchers have explored its potential in various areas, including:

- Organic synthesis: The compound might serve as a building block for the synthesis of more complex molecules with desired properties, such as pharmaceuticals or functional materials.

- Medicinal chemistry: Studies have investigated the potential biological activity of 4-methoxy-3-nitropyridine hydrochloride, although its specific therapeutic effects remain unclear and require further research. ()

- Material science: The compound's properties, such as its potential electrical conductivity or reactivity, could be explored for applications in the development of novel materials.

4-Methoxy-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of approximately 190.58 g/mol. It appears as a yellow to orange crystalline solid and is known for its moisture sensitivity. The compound is classified under pyridine derivatives and is recognized for its potential applications in various fields, including medicinal chemistry and material science .

There is no documented information on the mechanism of action of 4-Methoxy-3-nitropyridine hydrochloride.*

- As research on this compound is limited, specific safety information is unavailable. However, some general safety considerations can be applied:

- Nitroaromatic compounds can be explosive or can readily decompose upon heating or exposure to shock.

- Standard laboratory safety practices should be followed when handling any unknown compound, including wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic Substitution Reactions: The nitro group can be reduced to an amino group, allowing for further functionalization.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions on the pyridine ring.

- Deprotonation: The nitrogen atom in the pyridine ring can be protonated or deprotonated under specific conditions, influencing its reactivity and solubility .

Research indicates that 4-Methoxy-3-nitropyridine hydrochloride exhibits biological activity, particularly in the realm of pharmacology. Its derivatives have been studied for their potential as:

- Antimicrobial Agents: Showing effectiveness against certain bacterial strains.

- Anticancer Properties: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.

- Enzyme Inhibitors: It may act as an inhibitor for specific enzymes involved in metabolic pathways .

The synthesis of 4-Methoxy-3-nitropyridine hydrochloride typically involves the following methods:

- Nitration of 4-Methoxypyridine: This process involves the introduction of a nitro group at the 3-position of the pyridine ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

- Formation of Hydrochloride Salt: The resulting nitropyridine can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .

- Alternative Synthetic Routes: Other methods may include microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction time .

4-Methoxy-3-nitropyridine hydrochloride has several applications, including:

- Research Reagent: Used in laboratories for various chemical syntheses and studies.

- Pharmaceutical Development: Investigated for potential use in drug formulations targeting bacterial infections or cancer.

- Material Science: Explored for its properties in creating novel materials or coatings due to its unique electronic characteristics .

Studies on the interactions of 4-Methoxy-3-nitropyridine hydrochloride with biological systems have shown:

- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action as a drug candidate.

- Metabolic Pathways: Understanding how it interacts with metabolic enzymes can help elucidate its biological effects and potential side effects .

Several compounds share structural similarities with 4-Methoxy-3-nitropyridine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Nitropyridine | Nitropyridine | Lacks methoxy group; used as an intermediate in synthesis. |

| 4-Methoxypyridine | Methoxypyridine | Similar structure but without nitro substitution; used in pharmaceuticals. |

| 2-Aminopyridine | Aminopyridine | Contains an amino group; known for its biological activity against cancer. |

| 5-Nitro-2-methylpyridine | Nitropyridine | Different substitution pattern; studied for agrochemical applications. |

The uniqueness of 4-Methoxy-3-nitropyridine hydrochloride lies in its combination of both methoxy and nitro groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

X-ray Crystallographic Analysis

X-ray crystallographic analysis of 4-methoxy-3-nitropyridine hydrochloride provides fundamental structural information about the molecular geometry and solid-state packing arrangements. While specific crystallographic data for the hydrochloride salt is limited in the literature, related nitropyridine compounds exhibit characteristic structural features that can be extrapolated to this system.

The compound exhibits a planar pyridine ring system with the nitro and methoxy substituents positioned at the 3 and 4 positions, respectively [1] [2]. Based on analogous structures, the compound likely crystallizes in the orthorhombic crystal system with space group Pbca, which is commonly observed for substituted nitropyridines [1] [2]. The unit cell parameters for related compounds typically range from a = 7.47-14.60 Å, b = 6.28-12.81 Å, and c = 7.30-24.53 Å [1] [3].

Key structural features include:

- Planar pyridine ring with minimal deviation from planarity

- Methoxy group orientation syn to the ring nitrogen to minimize steric repulsion with the nitro group [4]

- Nitro group rotation of approximately 7-16° out of the pyridine plane to reduce electronic repulsion [4]

- Intermolecular hydrogen bonding between the hydrochloride moiety and the aromatic system

The molecular packing is stabilized by various intermolecular interactions, including N-H···Cl hydrogen bonds from the protonated pyridine nitrogen to the chloride anion, and C-H···O interactions involving the methoxy group and nitro oxygen atoms [3] [5]. These interactions contribute to the formation of chain-like structures along specific crystallographic directions.

Nuclear Magnetic Resonance Spectral Profiling

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual nuclei in 4-methoxy-3-nitropyridine hydrochloride. The proton and carbon chemical shifts are significantly influenced by the electron-withdrawing nitro group and the electron-donating methoxy substituent.

$$^{1}\text{H}$$ Nuclear Magnetic Resonance Chemical Shifts:

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of 4-methoxy-3-nitropyridine hydrochloride exhibits characteristic resonances for the aromatic protons and the methoxy group. The aromatic proton signals typically appear in the range of 8.0-9.0 ppm, with specific assignments as follows:

- H-2 (ortho to nitrogen): 8.6-8.8 ppm - most downfield due to proximity to the electronegative nitrogen

- H-5 (meta to methoxy): 7.8-8.0 ppm - moderately deshielded

- H-6 (ortho to methoxy): 7.2-7.4 ppm - most upfield aromatic proton due to methoxy electron donation

The methoxy protons appear as a sharp singlet at 3.8-4.1 ppm, representing the three equivalent protons of the -OCH₃ group [6] [7]. The exact chemical shift depends on the solvent system used and the degree of hydrogen bonding.

$$^{13}\text{C}$$ Nuclear Magnetic Resonance Chemical Shifts:

The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule. Expected chemical shifts include:

- C-2 (α to nitrogen): 150-155 ppm - most downfield aromatic carbon

- C-3 (bearing nitro group): 145-150 ppm - deshielded by nitro group

- C-4 (bearing methoxy group): 160-165 ppm - characteristic of methoxy-substituted aromatics

- C-5 and C-6: 110-125 ppm - typical aromatic carbons

- Methoxy carbon: 56-58 ppm - characteristic of aromatic methoxy groups [6] [7]

Solvent Effects on Tautomeric Equilibria

Solvent effects play a crucial role in determining the tautomeric preferences and nuclear magnetic resonance chemical shifts of 4-methoxy-3-nitropyridine hydrochloride. The compound exists predominantly in a single tautomeric form, but solvent interactions can influence the electronic distribution and observed chemical shifts.

Solvent-Dependent Chemical Shift Variations:

Different solvents produce measurable changes in $$^{1}\text{H}$$ nuclear magnetic resonance chemical shifts due to various intermolecular interactions [8] [9]. The order of solvent effects on chemical shift displacement typically follows: C₅D₅N > dimethylsulfoxide-d₆ > dimethylformamide-d₇ > acetone-d₆ > methanol-d₄ > chloroform-d₁ [8].

Specific solvent effects include:

- Aromatic solvents (pyridine-d₅) cause significant downfield shifts (0.5-1.0 ppm) due to π-π stacking interactions [8]

- Hydrogen bonding solvents (methanol-d₄) affect the methoxy proton chemical shift through intermolecular hydrogen bonding [8]

- Polar aprotic solvents (dimethylsulfoxide-d₆) stabilize the ionic form and modify aromatic proton chemical shifts [8]

Tautomeric Equilibrium Considerations:

While 4-methoxy-3-nitropyridine hydrochloride does not exhibit classical tautomerism, solvent effects can influence conformational preferences and electronic delocalization. The methoxy group conformation can adopt different orientations relative to the pyridine ring, with the syn conformation (methoxy oxygen toward nitrogen) being preferred to minimize steric interactions with the nitro group [10] [11].

Temperature and concentration effects also modulate the nuclear magnetic resonance spectrum, with higher temperatures generally causing upfield shifts due to reduced hydrogen bonding interactions [8] [12].

Infrared and Raman Spectroscopic Features

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 4-methoxy-3-nitropyridine hydrochloride. The spectroscopic features are dominated by characteristic functional group vibrations and ring deformation modes.

Infrared Spectroscopic Characteristics:

The infrared spectrum exhibits several diagnostic absorption bands:

Nitro Group Vibrations:

- Asymmetric NO₂ stretching: 1580-1520 cm⁻¹ - strong, characteristic of aromatic nitro compounds [13] [14]

- Symmetric NO₂ stretching: 1350-1320 cm⁻¹ - medium intensity [13] [14]

- NO₂ scissoring: 890-830 cm⁻¹ - weak to medium intensity [15]

Aromatic Ring Vibrations:

- C=C stretching: 1600-1580 cm⁻¹ and 1500-1450 cm⁻¹ - medium to strong intensity [14] [15]

- C-H stretching: 3100-3000 cm⁻¹ - weak to medium intensity [14]

- C-H out-of-plane bending: 900-700 cm⁻¹ - characteristic substitution pattern [14] [15]

Methoxy Group Vibrations:

- C-O stretching: 1260-1000 cm⁻¹ - strong absorption [14] [15]

- O-CH₃ stretching: 2980-2940 cm⁻¹ - medium intensity [14]

- CH₃ deformation: 1480-1440 cm⁻¹ - medium intensity [14]

Raman Spectroscopic Features:

Raman spectroscopy complements infrared analysis by providing information about symmetrical vibrations and ring breathing modes:

Ring Breathing Modes:

- Pyridine ring breathing: 1030-1000 cm⁻¹ - strong in Raman [16] [17]

- C-N stretching: 1200-1100 cm⁻¹ - medium intensity [16]

Symmetric Vibrations:

- Symmetric NO₂ stretching: Enhanced in Raman compared to infrared [16] [17]

- Ring deformation modes: 600-400 cm⁻¹ - characteristic of substituted pyridines [16]

Fingerprint Region:

The combination of infrared and Raman data provides a comprehensive vibrational fingerprint for structural identification and purity assessment [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-methoxy-3-nitropyridine hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The compound follows typical fragmentation pathways observed for aromatic nitro compounds and methoxy-substituted pyridines.

Molecular Ion Characteristics:

The molecular ion peak [M+H]⁺ appears at m/z 191, corresponding to the protonated molecular ion of the hydrochloride salt [18] [19]. The base molecular ion may be weak due to the destabilizing effect of the nitro group, which promotes fragmentation [20] [18].

Primary Fragmentation Pathways:

Loss of Nitro Group (NO₂):

- m/z 145 [M-46]⁺: Loss of NO₂ (46 Da) - common in aromatic nitro compounds [20] [18]

- Mechanism: Direct elimination of the nitro group as a neutral radical [20]

Loss of Methoxy Group (OCH₃):

- m/z 160 [M-31]⁺: Loss of OCH₃ (31 Da) - characteristic of methoxy-substituted aromatics [20] [19]

- Mechanism: α-cleavage adjacent to the oxygen atom [20]

Loss of Nitric Oxide (NO):

- m/z 161 [M-30]⁺: Loss of NO (30 Da) - secondary fragmentation from NO₂ group [18]

- Mechanism: Rearrangement involving the nitro group [18]

Loss of Hydrogen Chloride (HCl):

- m/z 155 [M-36]⁺: Loss of HCl (36 Da) - specific to hydrochloride salt [21] [22]

- Mechanism: Elimination of the acidic proton with chloride anion [21]

Secondary Fragmentation Patterns:

Ring Fragmentation:

- m/z values < 100: Various ring cleavage products including C₅H₄N⁺ and C₄H₃N⁺ fragments [20] [18]

- Tropylium-like ions: m/z 77-91 - rearrangement products from aromatic systems [20]

McLafferty Rearrangements:

- Hydrogen migrations followed by bond cleavages leading to stable fragment ions [20] [18]

- Formation of nitrile fragments through complex rearrangement processes [20]

Diagnostic Fragment Ions:

The fragmentation pattern serves as a structural fingerprint for identification purposes:

- Presence of m/z 145 and 160 confirms nitro and methoxy substitution

- Loss of 36 Da confirms the hydrochloride salt form

- Base peak intensity typically corresponds to the most stable fragment ion [18] [19]

Analytical Applications:

Mass spectrometric fragmentation analysis enables:

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant